molecular formula C26H23N3O5S B12745635 Hydrazinecarboxamide, 2-(diphenylmethylene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 85302-47-2

Hydrazinecarboxamide, 2-(diphenylmethylene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B12745635
CAS No.: 85302-47-2
M. Wt: 489.5 g/mol
InChI Key: PGVOQVAJAASJMD-UHFFFAOYSA-N
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Description

The compound Hydrazinecarboxamide, 2-(diphenylmethylene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- features a hydrazinecarboxamide core (R1R2C=NNH-CONH2) modified with a diphenylmethylene group and a sulfonated 4,5,7-trimethyl-2-oxo-2H-1-benzopyran moiety. The diphenylmethylene substituent enhances aromatic π-π interactions and steric bulk, while the sulfonyl-linked benzopyran group introduces polar and hydrogen-bonding capabilities .

Properties

CAS No.

85302-47-2

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

1-(benzhydrylideneamino)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C26H23N3O5S/c1-16-14-18(3)25(24-22(16)17(2)15-21(30)34-24)35(32,33)29-26(31)28-27-23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3,(H2,28,29,31)

InChI Key

PGVOQVAJAASJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NN=C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

Hydrazinecarboxamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazinecarboxamide, 2-(diphenylmethylene)-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- has been studied for its potential anticancer properties and other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Overview of Biological Activities

Hydrazinecarboxamides exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial Activity : These compounds have demonstrated efficacy against bacterial and fungal pathogens.
  • Anticonvulsant Properties : Some hydrazinecarboxamide derivatives have been evaluated for their potential to treat seizures.
  • Enzyme Inhibition : They have been investigated for their ability to inhibit key enzymes involved in disease processes.

Table 1: Summary of Biological Activities of Hydrazinecarboxamides

Activity TypeDescriptionReferences
AnticancerInhibitory effects on various cancer cell lines
AntimicrobialModerate to high activity against bacteria and fungi
AnticonvulsantPotential for seizure control
Enzyme InhibitionInhibition of kinases such as EGFR

The anticancer activity of hydrazinecarboxamide derivatives is primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, molecular docking studies have indicated strong binding affinities to the epidermal growth factor receptor (EGFR), a critical target in many cancers.

Case Studies

  • EGFR Inhibition : A study reported that certain hydrazinecarboxamide derivatives exhibited IC50 values below 2 nM against wild-type EGFR and mutant forms (L858R/T790M), demonstrating their potential as targeted therapies for non-small cell lung cancer (NSCLC) .
  • Cell Cycle Arrest and Apoptosis : Compounds tested on A549 lung cancer cells showed significant induction of apoptosis and cell cycle arrest at various phases, indicating their potential as effective anticancer agents .

Table 2: Anticancer Efficacy Data

Compound IDCell LineIC50 (µM)Mechanism
14A5490.4EGFR inhibition
44A5490.1Apoptosis induction
6cCCRF-CEM143.44Cytotoxicity

Antimicrobial Activity

Hydrazinecarboxamide derivatives have also shown promising antimicrobial properties. A study demonstrated that several synthesized compounds exhibited good to moderate antibacterial and antifungal activities against a range of pathogens .

Table 3: Antimicrobial Efficacy

Compound IDPathogen TypeActivity Level
Compound ABacteriaModerate
Compound BFungiGood

Scientific Research Applications

Biological Activities

Hydrazinecarboxamide derivatives exhibit a range of biological activities, making them candidates for various therapeutic applications:

Antimicrobial Activity

Research indicates that hydrazinecarboxamides can act as antimicrobial agents. For instance, derivatives have been tested against pathogens such as Mycobacterium tuberculosis and shown moderate inhibitory effects. The structure-activity relationship (SAR) studies suggest that modifications in the alkyl chain length can enhance activity against specific microbial strains .

Enzyme Inhibition

Some hydrazinecarboxamides have demonstrated potential as enzyme inhibitors. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain derivatives exhibiting lower IC50 values than established drugs like rivastigmine. This suggests their potential use in treating conditions like Alzheimer's disease .

Antioxidant Properties

Compounds within this class have also been assessed for antioxidant activity. Studies using the DPPH method revealed that some hydrazinecarbothioamides possess excellent antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Efficacy

A study published in Molecules demonstrated that various hydrazinecarboxamide derivatives were synthesized and screened for antimicrobial activity. The most promising compounds showed minimum inhibitory concentrations (MIC) against M. tuberculosis comparable to existing treatments, indicating their potential as new therapeutic agents .

Enzyme Inhibition Study

Another research effort focused on synthesizing N-Alkyl derivatives of hydrazinecarboxamides, which were evaluated for their enzyme inhibition capabilities. The results indicated that certain compounds were effective AChE inhibitors, with implications for developing new treatments for neurodegenerative disorders .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50 ValuesNotes
AntimicrobialN-Hexyl derivativeMIC ≥ 62.5 µMEffective against M. tuberculosis
Enzyme InhibitionN-Tridecyl derivativeAChE: 27.04 µMMore potent than rivastigmine
AntioxidantVarious derivativesExcellent activityEffective in DPPH assay

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents Key Features HOMO-LUMO Gap (eV) LogP
Target Compound Diphenylmethylene, sulfonated benzopyran High steric bulk, sulfonyl group for H-bonding Not reported ~5.2 (estimated)
(E)-2-(5,7-Dibromo-3,3-dimethylacridinylidene)hydrazinecarboxamide (4) Dibromo-acridinylidene Planar aromatic system, bromine atoms enhance lipophilicity 4.1 (DFT calculation) 3.8
1-(3-Fluorobenzylidene)semicarbazide (4a) 3-Fluorobenzylidene Electron-withdrawing fluorine, moderate lipophilicity 3.9 2.1
N-(4-Phenylthiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazinecarboxamide Pyridinylmethylene, thiazole Metal-chelating groups (N, S donors) Not reported 1.7

Key Observations :

  • The dibromo-acridinylidene derivative (compound 4 ) exhibits a low HOMO-LUMO gap (4.1 eV), correlating with high reactivity and anticholinesterase activity (IC50 = 0.52 µM for acetylcholinesterase) .

Key Observations :

  • Fluorinated derivatives (e.g., 4a ) show superior enzyme inhibition due to strong electronegativity and binding affinity .
  • The target compound’s sulfonated benzopyran group may mimic coenzyme or substrate structures, similar to coumarin-based inhibitors .
Pharmacokinetic and Toxicity Profiles
Compound Oral Bioavailability (Predicted) Toxicity Notes
Target Compound Moderate (logP ~5.2) Potential hepatotoxicity from hydrazine moiety
1-(3-Fluorobenzylidene)semicarbazide (4a) High (logP = 2.1) Low acute toxicity (LD50 > 500 mg/kg)
2-(Substituted benzylidene)-N-phenylhydrazinecarboxamides High (Lipinski compliant) Neurotoxicity at high doses

Key Observations :

  • The target compound’s high logP may limit solubility but improve blood-brain barrier penetration, a trade-off common in CNS-targeting drugs .
  • Hydrazine derivatives generally require structural optimization to mitigate genotoxicity risks, as seen in semicarbazide’s carcinogenicity .

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield Reference
Cyclization H₂SO₄, 80°C, 4h ~75%
Methylation CH₃I, K₂CO₃, DMF, 60°C, 12h ~65%

Sulfonation of the Benzopyran Intermediate

The sulfonyl group is introduced via sulfonation followed by chlorination :

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C forms the sulfonic acid intermediate.
  • Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

Sulfonation Protocol:

  • Benzopyran derivative (1 eq) + ClSO₃H (3 eq) → stirred in DCM at 0°C for 2h.
  • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
  • Sulfonyl chloride is purified via recrystallization (hexane/EtOAc).

Formation of the Hydrazinecarboxamide Moiety

The diphenylmethylene hydrazinecarboxamide is synthesized via condensation :

  • Semicarbazide (1 eq) reacts with diphenylketone (1 eq) in ethanol under reflux (12h).
  • The product is isolated by filtration and washed with cold ethanol.

Typical Yields:

Reactant Solvent Time Yield
Semicarbazide + Benzophenone EtOH 12h 82%

Coupling of Sulfonyl Chloride and Hydrazinecarboxamide

The final step involves nucleophilic substitution :

  • Sulfonyl chloride (1 eq) reacts with hydrazinecarboxamide (1.2 eq) in THF with triethylamine (TEA) as a base.
  • Stir at room temperature for 6h, followed by column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Data:

Base Solvent Temp Purity (HPLC)
TEA THF 25°C 95%
Pyridine DCM 0°C 88%

Analytical Characterization

Critical data for validation:

  • ¹H NMR (CDCl₃): δ 7.8–7.2 (m, 10H, diphenyl), 6.8 (s, 1H, chromenone), 2.4 (s, 3H, CH₃).
  • HRMS : m/z 489.5 [M+H]⁺ (matches C₂₆H₂₃N₃O₅S).
  • HPLC Purity : >95% (C18 column, MeCN/H₂O 70:30).

Challenges and Considerations

  • Steric hindrance : Bulky diphenyl groups may reduce coupling efficiency; excess hydrazinecarboxamide (1.5 eq) improves yield.
  • Byproducts : Unreacted sulfonyl chloride is removed via aqueous NaHCO₃ wash.

Q & A

Q. What are the standard synthetic routes for preparing hydrazinecarboxamide derivatives with benzopyran moieties?

A common methodology involves condensation reactions under reflux conditions. For example, reacting guanidine derivatives with aldehydes in glacial acetic acid yields hydrazinecarboxamide derivatives. Key steps include stoichiometric control and purification via recrystallization. Structural confirmation is achieved through IR (C=O, C=N stretches) and NMR (proton environments of aromatic and methyl groups) .

Q. What safety protocols are critical when handling hydrazinecarboxamide derivatives?

Use personal protective equipment (gloves, goggles, respirators) to avoid inhalation or skin contact. Avoid dust formation and ensure proper ventilation. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. Which analytical techniques are essential for confirming the structure of these compounds?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1664 cm⁻¹, C=N at ~1545 cm⁻¹) .
  • NMR spectroscopy : Resolves proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.2 ppm) .
  • X-ray crystallography : Provides definitive structural proof, as demonstrated for benzodioxole-imidazole hybrids .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for hydrazinecarboxamide derivatives?

Discrepancies may arise from tautomerism or solvent effects. Compare experimental data with literature values (e.g., δ 7.20 ppm for NH protons in chromone derivatives ). High-resolution NMR (500+ MHz) and computational prediction tools (DFT-based chemical shift calculations) can validate assignments .

Q. What strategies optimize synthetic yields in multi-step syntheses of hydrazinecarboxamides?

  • Reaction time optimization : Extended reflux (1–11 hours) improves imine bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures removes byproducts .

Q. How do structural modifications (e.g., substituents on benzopyran) influence biological activity?

Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the benzopyran ring enhance antifungal activity by increasing electrophilicity. Molecular docking studies against Candida albicans lanosterol demethylase reveal improved binding affinities for derivatives with para-substituted aryl groups .

Q. What role do computational methods (e.g., DFT) play in understanding electronic properties?

DFT calculations predict electron density distribution, identifying reactive sites (e.g., the hydrazinecarboxamide nitrogen as a nucleophilic center). Studies on benzodioxole-imidazole hybrids correlate HOMO-LUMO gaps with radical scavenging activity .

Q. How do researchers address contradictions in toxicity data across studies?

Discrepancies may stem from assay variability (e.g., cell line sensitivity). Validate findings using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo acute toxicity models). Cross-reference data with established databases (e.g., EPA ToxCast) .

Methodological Considerations

  • Synthetic Scale-Up : Pilot-scale production requires controlled exothermic reactions (jacketed reactors) and continuous flow systems to maintain yield .
  • Stability Testing : Monitor hydrolytic degradation under varying pH (e.g., 2–9) via HPLC to assess shelf-life .

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